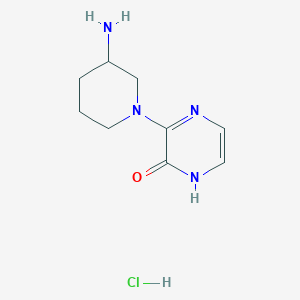
3-(3-aminopiperidin-1-yl)pyrazin-2(1H)-one hydrochloride
Vue d'ensemble
Description
“3-(3-aminopiperidin-1-yl)pyrazin-2(1H)-one hydrochloride” is a chemical compound with the molecular formula C10H15ClN4O and a molecular weight of 242.71 . It is also known by the synonym "(3-Amino-1-piperidinyl)-2-pyrazinylmethanone hydrochloride" .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazinone ring attached to an aminopiperidine ring . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a molecular weight of 242.71 . Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally.Applications De Recherche Scientifique
Antiarrhythmic Activities
Compounds derived from similar structures have shown significant antiarrhythmic activities, comparable with known antiarrhythmic agents like Procaine amide and Lidocaine. These compounds can be synthesized through various chemical reactions, demonstrating the potential of related chemical structures in developing new antiarrhythmic drugs (N. A. Abdel-Hafez et al., 2009).
Antioxidant and Anti-inflammatory Agents
Similar compounds have been evaluated for their in vitro antioxidant, in vivo analgesic, and anti-inflammatory activities. These activities suggest their potential application in treating conditions associated with oxidative stress and inflammation (P. Nayak et al., 2014).
Antimicrobial Activity
Pyridazine derivatives, closely related to the core structure of the compound , have been synthesized and found to possess antimicrobial activity against various microorganisms, indicating their potential as templates for developing new antimicrobial agents (F. El-Mariah et al., 2006).
Anticancer Properties
Research on pyrazole derivatives has identified certain compounds with promising antitumor, antifungal, and antibacterial activities. These studies highlight the potential of such compounds in cancer research and the development of new anticancer drugs (A. Titi et al., 2020).
Cannabinoid Receptor Antagonists
Studies on amide and hydrazide analogues of cannabinoid CB(1) receptor antagonists, incorporating modifications to the aminopiperidine region, contribute to understanding the structure-activity relationship (SAR) and the development of cannabinoid receptor modulators (M. E. Francisco et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-aminopiperidin-1-yl)-1H-pyrazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.ClH/c10-7-2-1-5-13(6-7)8-9(14)12-4-3-11-8;/h3-4,7H,1-2,5-6,10H2,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIRSNYNCNDLTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CNC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-aminopiperidin-1-yl)pyrazin-2(1H)-one hydrochloride | |
CAS RN |
1638612-92-6 | |
| Record name | 2(1H)-Pyrazinone, 3-(3-amino-1-piperidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(cyclopropylamino)ethyl]methanesulfonamide dihydrochloride](/img/structure/B1529064.png)

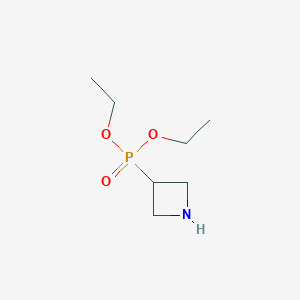


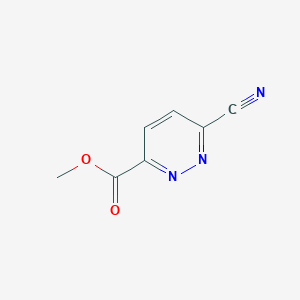

![tert-Butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B1529073.png)
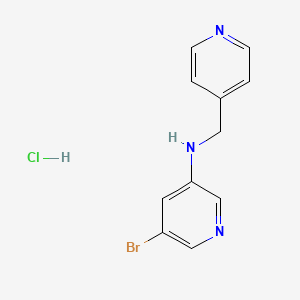
![2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine](/img/structure/B1529080.png)
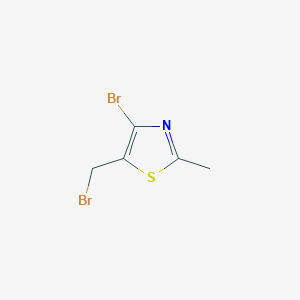
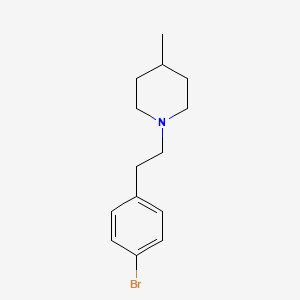

![tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate](/img/structure/B1529087.png)